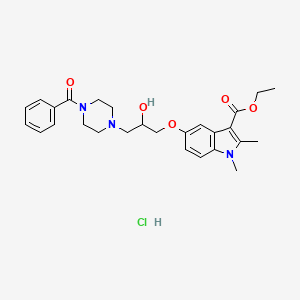

![molecular formula C16H12F2N2OS B2355379 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide CAS No. 906783-69-5](/img/structure/B2355379.png)

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

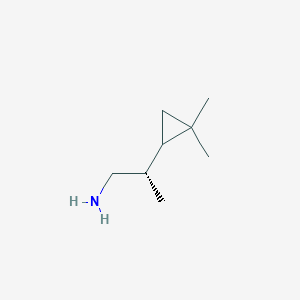

The compound “N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide” belongs to the class of organic compounds known as benzothiazoles, which are aromatic heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a thiazole ring . Benzothiazoles and their derivatives exhibit a wide range of biological activities and are often used in medicinal chemistry .

Synthesis Analysis

The synthesis of benzothiazole derivatives usually involves the coupling of 2-aminothiophenol with various electrophiles . The specific synthesis route for “N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide” would depend on the specific reagents and conditions used.Molecular Structure Analysis

The molecular structure of “N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide” would be characterized by the presence of a benzothiazole ring, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring . The compound also contains two fluorine atoms and an amide group.Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions that “N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide” can undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide” would depend on its specific structure. In general, benzothiazoles are aromatic and heterocyclic, and they can participate in pi-pi stacking interactions .Aplicaciones Científicas De Investigación

Complex Formation and Structural Analysis

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide is a compound with potential applications in complex formation and structural analysis. A study by Depree et al. (1996) discusses the preparation of tetrameric and dimeric manganese carbonyl complexes incorporating thiosalicylato ligands, which are structurally related to N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide. The study highlights the formation of complexes featuring Mn(CO)4 units linked by triply bridging thsa ligands (Depree, Main, Nicholson, & Roberts, 1996).

Fluorophore and Electrochromism Applications

The compound has been studied for its properties as a fluorophore and in electrochromism applications. Woodward et al. (2017) reported on thiazolothiazole fluorophores that exhibit strong blue fluorescence and reversible yellow to dark blue electrochromism. These materials are considered valuable for multifunctional optoelectronic applications and electron transfer sensing (Woodward et al., 2017).

Molecular Geometry and Spectroscopy

Arslan et al. (2015) conducted a study on the synthesis, spectroscopic, and structural characterization of p-nitrobenzamide compounds. This research provides insights into the molecular geometries and vibrational frequencies of compounds related to N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide, offering a deeper understanding of its structural properties (Arslan, Kazak, & Aydın, 2015).

Emission Enhancement in Aggregates

Qian et al. (2012) developed a phenylbenzoxazole-based organic compound that showed aggregation-induced enhanced emission, relevant to the study of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide. The research emphasized the importance of specific molecular interactions and stacking in emission enhancement (Qian et al., 2012).

Antimicrobial Applications

Desai et al. (2013) explored the synthesis and antimicrobial screening of thiazole ring-containing compounds, which are structurally similar to N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide. The study found these compounds to be effective against bacterial and fungal infections, indicating their potential therapeutic applications (Desai, Rajpara, & Joshi, 2013).

Mecanismo De Acción

Direcciones Futuras

Benzothiazoles and their derivatives are a promising class of compounds in medicinal chemistry due to their wide range of biological activities . Future research could focus on the synthesis and characterization of new benzothiazole derivatives, as well as the investigation of their biological activities and mechanisms of action.

Propiedades

IUPAC Name |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N2OS/c1-8-6-7-9(2)14-13(8)19-16(22-14)20-15(21)12-10(17)4-3-5-11(12)18/h3-7H,1-2H3,(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLQTACOFLHDRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=C(C=CC=C3F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-furylmethyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2355300.png)

![N-[4-(acetylamino)phenyl]-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2355302.png)

![7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride](/img/structure/B2355304.png)

![(1R,2R,3S,5R)-2-[(tert-butoxycarbonyl)amino]-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B2355307.png)

![N-(3-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2355308.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2355309.png)

![2-([1,1':3',1''-Terphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2355310.png)

![N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide](/img/structure/B2355313.png)

![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]acetate](/img/structure/B2355318.png)